![molecular formula C14H11NO5S B2743297 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate CAS No. 380179-93-1](/img/structure/B2743297.png)
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate
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Overview
Description
The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate
is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The compound also contains a thiophene-2-carboxylate moiety, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate
is complex, containing multiple functional groups. The 1,3-benzodioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The thiophene-2-carboxylate moiety is a sulfur-containing heterocycle .
Scientific Research Applications
Crystallography and Structural Analysis
The compound has been studied for its crystal structure and molecular conformation . The benzothiazole unit’s orientation and the dioxole ring’s conformation are of particular interest in understanding intermolecular interactions, which are crucial for designing materials with specific properties. The crystal packing is stabilized by π-π interactions and C-H⋯π interactions, which could be relevant in the development of new crystalline materials for various applications.
Organic Synthesis and Chemical Industry
Benzodioxole derivatives, including the compound , are used in the chemical industry for the synthesis of various organic molecules . Their applications range from intermediates in organic synthesis to the development of novel compounds with potential industrial uses.
Pharmacological Research
The pharmacological activity of benzothiazole derivatives has been explored, with some compounds showing promise in treating various conditions . The compound’s structural features may be leveraged to design new drugs with improved efficacy and safety profiles.
Nonlinear Optical Materials
Studies have indicated that benzodioxole derivatives exhibit nonlinear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics . The compound’s potential in this field could lead to advancements in high-speed telecommunication devices and optical computing.
Anticancer Research
Derivatives of benzodioxole have been evaluated for their anticancer properties, with some showing potent growth inhibition against human cancer cell lines . The compound could serve as a lead structure for the development of new anticancer agents.
Sensor Technology
The compound has been utilized in the detection of heavy metal ions, such as lead, via electrochemical approaches . This application is significant for environmental monitoring and the development of sensitive and selective sensors for public health.
Anti-Angiogenic Activity
Some derivatives have displayed inhibition of VEGFR1 and anti-angiogenic activity, which is crucial in the development of therapies for diseases characterized by abnormal angiogenesis .
Pharmaceutical Formulation
The compound’s properties are relevant in the formulation of pharmaceuticals, particularly in improving the solubility and stability of active pharmaceutical ingredients .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .
Mode of Action
For instance, some anticancer agents work by modulating microtubule assembly, causing mitotic blockade and cell apoptosis .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell division and apoptosis .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-13(7-18-14(17)12-2-1-5-21-12)15-9-3-4-10-11(6-9)20-8-19-10/h1-6H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAORDTDAWAVAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate |
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